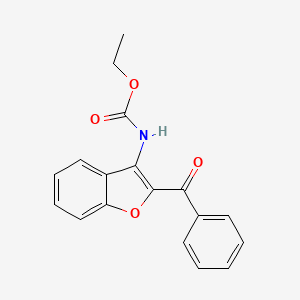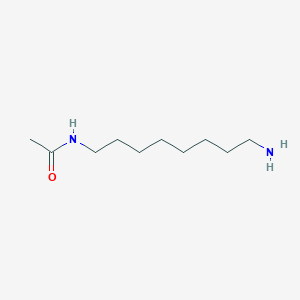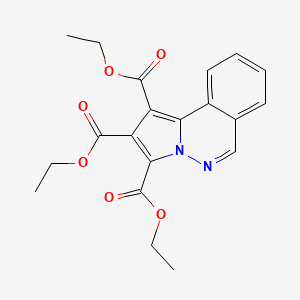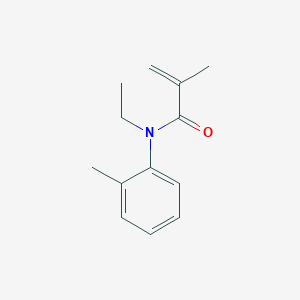
3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C16H13BrO2 It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one.
Chalcone: The parent compound, known for its diverse biological activities.
3-Bromo-4-methoxyphenyl mesylate: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the combination of the bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C16H13BrO2 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-10-8-12(11-14(16)17)7-9-15(18)13-5-3-2-4-6-13/h2-11H,1H3/b9-7+ |
InChI-Schlüssel |
IRUUFCAZUACITC-VQHVLOKHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}acetamide](/img/structure/B11963459.png)

![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)




![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)


![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)



